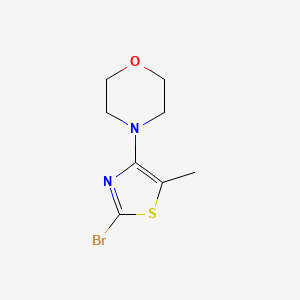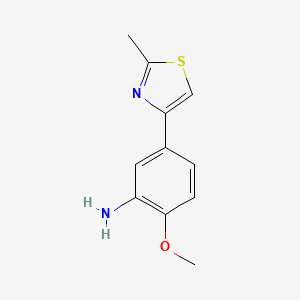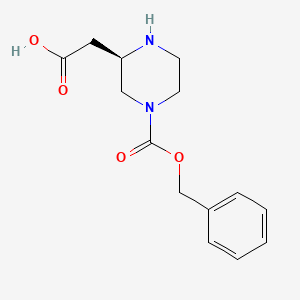![molecular formula C10H9ClN2 B11782175 5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11782175.png)
5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinamine with 6-chloro-2-(1E)-2-ethoxyethenyl . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolopyridine core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyrrolopyridine derivatives.
Applications De Recherche Scientifique
5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-1H-pyrrolo[2,3-b]pyridine
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
- 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Uniqueness
5-Chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern and the presence of the cyclopropyl group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C10H9ClN2 |
|---|---|
Poids moléculaire |
192.64 g/mol |
Nom IUPAC |
5-chloro-2-cyclopropyl-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C10H9ClN2/c11-10-4-3-7-9(13-10)5-8(12-7)6-1-2-6/h3-6,12H,1-2H2 |
Clé InChI |
MNIZLSNFNXGECW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC3=C(N2)C=CC(=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11782103.png)




![2-Chloro-4-(3,4-dichlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11782135.png)
![3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B11782142.png)
![(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11782149.png)
![2-Methylthiazolo[5,4-b]pyridin-6-ol](/img/structure/B11782159.png)



![3-(4-Ethoxyphenyl)-N-(1-(3-(piperidin-4-yl)propyl)-1H-pyrazol-3-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11782182.png)
![2-(Chloromethyl)-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B11782184.png)
